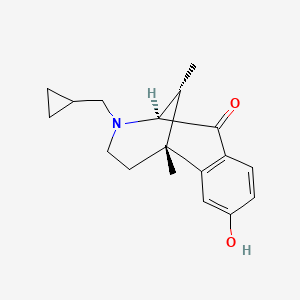

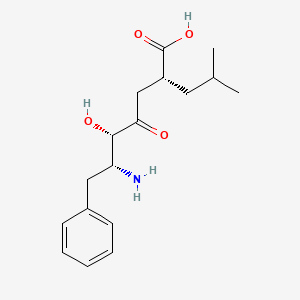

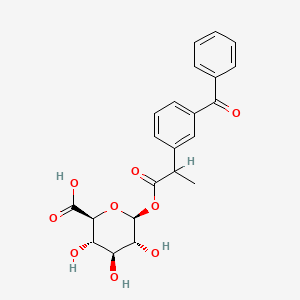

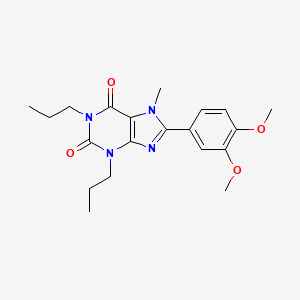

![molecular formula C20H25N3O2 B1673679 (2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile CAS No. 796874-99-2](/img/structure/B1673679.png)

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile

Übersicht

Beschreibung

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile, also known as 4-Phenylbutanoyl-L-Prolyl Pyrrolidine-2-Carbonitrile, is a novel small-molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4). It has been extensively studied for its potential applications in the pharmaceutical and biomedical fields. PDE4 is an important enzyme involved in the regulation of intracellular cAMP levels and is a target for the treatment of a variety of diseases, including Alzheimer’s, asthma, and COPD.

Wissenschaftliche Forschungsanwendungen

Neuroprotection

KYP-2047 has been found to be neuroprotective against glutamate and oxygen, glucose deprivation in vitro . This suggests that KYP-2047 could potentially be used in the treatment of neurodegenerative diseases where glutamate toxicity and oxygen-glucose deprivation are involved.

Inhibition of Protein Aggregation

KYP-2047 has been used to inhibit the formation of AcSDKP from its precursor 43-mer thymosin β4 (Tβ4) . Ac-SDKP is involved in hemopoietic stem cell differentiation, is pro-angiogenic and antifibrogenic. This indicates that KYP-2047 could potentially be used in the treatment of diseases characterized by abnormal protein aggregation.

Anti-Inflammatory Effects

The Prolyl Oligopeptidase Inhibitor KYP-2047 has been found to be anti-inflammatory in human retinal pigment epithelial cells with defective proteasomal clearance . This suggests that KYP-2047 could potentially be used in the treatment of inflammatory diseases.

Cytoprotection

KYP-2047 has been found to be cytoprotective in human retinal pigment epithelial cells with defective proteasomal clearance . This suggests that KYP-2047 could potentially be used in the treatment of diseases characterized by cell death or damage.

Anti-Cancer Effects

KYP-2047 has been found to reduce glioblastoma proliferation through angiogenesis and apoptosis modulation . This suggests that KYP-2047 could potentially be used in the treatment of cancer, specifically glioblastoma.

Reduction of Oxidative Stress

KYP-2047 has been found to reduce oxidative stress in cells . This suggests that KYP-2047 could potentially be used in the treatment of diseases characterized by oxidative stress.

Modulation of Angiogenesis

KYP-2047 has been found to modulate angiogenesis . This suggests that KYP-2047 could potentially be used in the treatment of diseases characterized by abnormal blood vessel formation.

Apoptosis Modulation

KYP-2047 has been found to modulate apoptosis . This suggests that KYP-2047 could potentially be used in the treatment of diseases characterized by abnormal cell death.

Wirkmechanismus

Target of Action

KYP-2047, also known as (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile, primarily targets Prolyl Oligopeptidase (PREP) . PREP is a serine protease that plays numerous roles in cellular functions, including the regulation of oxidative stress, protein aggregation, and inflammation .

Mode of Action

KYP-2047 acts as a potent inhibitor of PREP . It causes a conformational stabilization of PREP’s active site, thus regulating protein-protein interactions . This interaction leads to various effects such as autophagy activation, reduced oxidative stress, and the regulation of inflammation .

Biochemical Pathways

KYP-2047 affects several biochemical pathways. It has been associated with the clearance of cellular protein aggregates and reduced oxidative stress and inflammation . In the context of glioblastoma, KYP-2047 reduces tumor proliferation through the modulation of angiogenesis and apoptosis . It significantly reduces the expression of vascular endothelial-growth-factor (VEGF), angiopoietins (Ang), and endothelial-nitric-oxide synthase (eNOS) .

Pharmacokinetics

KYP-2047 has been shown to have good brain penetration characteristics both in vitro and in vivo . It has a significantly higher in vitro permeability (Papp) than other PREP inhibitors . In vivo, KYP-2047 has higher total and unbound brain/blood ratios . It is equally distributed between the cortex, hippocampus, and striatum .

Result of Action

The action of KYP-2047 leads to various molecular and cellular effects. It has been associated with the clearance of α-synuclein aggregates induced by oxidative stress in neuronal cells . In the context of glioblastoma, KYP-2047 reduces tumor burden in a xenograft model . It also increases the expression of pro-apoptotic proteins such as Bax, p53, and caspase-3, while reducing the expression of the anti-apoptotic protein Bcl-2 .

Action Environment

The action of KYP-2047 can be influenced by environmental factors. For instance, in an in vitro model using human alveolar A549 cells, cells were exposed to lipopolysaccharide (LPS) and then treated with KYP-2047 at various concentrations . The results demonstrated that KYP-2047 preserved cell viability, reduced the inflammatory process, and modulated lipid peroxidation as well as nitrosative stress . In an in vivo model, mice were treated with KYP-2047 after intra-tracheal administration of bleomycin, demonstrating that KYP-2047 was able to restore histological alterations reducing lung injury .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFAUXQZWJGCJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile | |

CAS RN |

796874-99-2 | |

| Record name | KYP-2047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYP-2047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

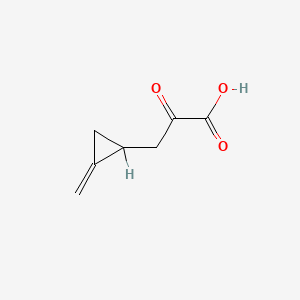

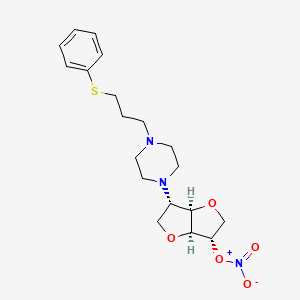

![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)